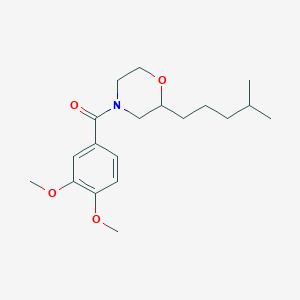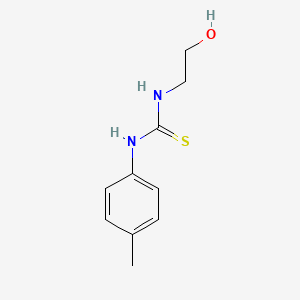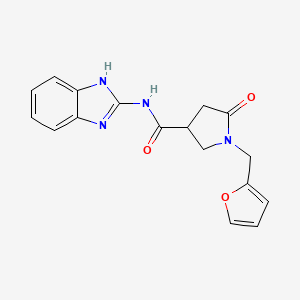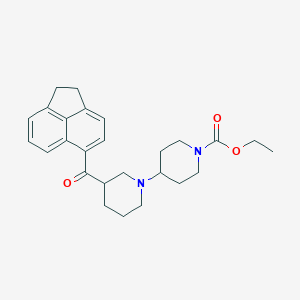![molecular formula C26H25F3N2O3 B6141072 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound featuring an indole derivative structure. Indoles are renowned for their diverse pharmacological activities and this particular compound could possess unique properties suitable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione likely involves multi-step reactions:
Starting from an indole intermediate, the 2-methyl-5-(trifluoromethoxy) group can be introduced via electrophilic aromatic substitution.
Subsequent coupling with the appropriate amine derivative forms the ethylamine side chain.
This compound then undergoes a condensation reaction with a cyclohexane-1,3-dione derivative under basic or acidic conditions to yield the final product.
Industrial Production Methods
For large-scale production, optimizations might include:
Utilization of high-yielding catalytic processes.
Solvent selection to enhance reaction rates and product isolation.
Implementation of continuous flow chemistry to streamline production and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione undergoes various reactions:
Oxidation: : Using reagents like m-chloroperbenzoic acid (MCPBA) could form oxides or peroxides.
Reduction: : Catalytic hydrogenation may reduce double bonds or other reducible functionalities.
Substitution: : Nucleophilic aromatic substitution with halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: : MCPBA or potassium permanganate in solvents like dichloromethane.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Sodium hydride (NaH) as a base for nucleophilic aromatic substitutions.
Major Products
Reaction outcomes include various substituted indole derivatives, possible ring-opened or rearranged structures depending on reaction conditions.
Scientific Research Applications
Chemistry: : Useful as a building block in synthesis due to the presence of reactive functional groups. Biology : Potential bioactive compound, useful in the development of pharmaceuticals. Medicine : Could be explored for anti-inflammatory, anticancer, or antimicrobial properties. Industry : May find applications in the synthesis of advanced materials or as a precursor to more complex molecules.
Mechanism of Action
Mechanism: : This compound might interact with biological macromolecules by binding to specific receptors or enzymes. Molecular Targets : It could target proteins like kinases, which play roles in signaling pathways. Pathways Involved : Likely involved in inhibiting or activating specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-[1-({2-[2-chloro-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione
2-[1-({2-[2-methyl-5-(methoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-pyrrole-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione
Uniqueness
Trifluoromethoxy Group: : The trifluoromethoxy substituent significantly influences the electronic properties and biological activity, differentiating it from analogues.
Indole Core: : Provides structural versatility and potential for varied pharmacological effects.
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]carbonimidoyl]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O3/c1-15-20(21-14-19(34-26(27,28)29)8-9-22(21)31-15)10-11-30-16(2)25-23(32)12-18(13-24(25)33)17-6-4-3-5-7-17/h3-9,14,18,31-32H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLXJLTXJWGSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN=C(C)C3=C(CC(CC3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B6140997.png)
![1-Phenyl-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one](/img/structure/B6141004.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B6141016.png)
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
![5-CHLORO-2-ETHOXY-4-METHYL-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE](/img/structure/B6141028.png)


![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6141065.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)

![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)
